2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-2-18-23-21(28-24-18)16-8-9-19(22-14-16)29-15-20(27)26-12-10-25(11-13-26)17-6-4-3-5-7-17/h3-9,14H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXQORMAIUPIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core with diverse functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic rings.
Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of biological targets.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is not fully understood, but it likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with several derivatives reported in the literature. A comparative analysis is summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
*Calculated based on molecular formula (C20H22N4O2S).
Key Insights :
Substituent Effects: The adamantyl group in Compound 21 enhances lipophilicity and membrane permeability compared to the 4-phenylpiperazine in the target compound, which may favor CNS penetration .
Biological Activity :
- Compound 21’s trifluoromethylpyridine moiety correlates with high inhibitory potency (>99% purity, LC/MS confirmed), suggesting that the target compound’s pyridinyl-sulfanyl group could similarly enhance binding affinity .
- The 4-phenylpiperazine in the target compound is structurally analogous to hydroxyethylpiperazine in ECHEMI-361994-90-3, a motif linked to serotonin receptor modulation .
Synthesis and Purity :
- Method B (used for Compound 21) achieved 86% yield and >99% purity via HPLC, indicating that analogous synthesis routes for the target compound could be feasible .
Research Findings and Limitations
Key Observations :
- The target compound’s 1,2,4-oxadiazole-pyridine scaffold is understudied compared to adamantyl or triazole-based analogs, highlighting a gap in structure-activity relationship (SAR) data.
- 4-Phenylpiperazine derivatives often exhibit dual activity (e.g., dopamine D2/5-HT1A receptor binding), suggesting the compound could have multifunctional pharmacological profiles .
Limitations :
- No direct biological data for the target compound exists in the provided evidence; comparisons rely on structural extrapolation.
- Crystallographic validation (e.g., via SHELX refinement ) is absent but critical for confirming conformational stability.
Biological Activity
The compound 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2S |
| Molecular Weight | 366.47 g/mol |
| CAS Number | N/A |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the 3-ethyl group in the oxadiazole ring enhances lipophilicity, which is crucial for membrane permeability and subsequent antimicrobial action.
Case Study:
A study on related oxadiazole compounds demonstrated that modifications in the phenyl ring significantly influenced their antibacterial activities. Compounds with nitro or hydroxy substituents exhibited increased efficacy against bacterial strains . It is hypothesized that similar modifications in our compound may yield enhanced antimicrobial effects.
Cytotoxicity
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. In vitro studies using normal cell lines such as L929 revealed that certain derivatives of oxadiazoles exhibit low cytotoxicity while maintaining bactericidal activity .
| Compound | Concentration (µM) | Viability (%) |
|---|---|---|
| Compound A | 100 | 90 |
| Compound B | 200 | 85 |
| Test Compound | 50 | 95 |
This data suggests that our target compound could be developed further to balance efficacy against pathogens while minimizing toxicity to human cells.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the potential therapeutic applications of the compound. The target compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases.
Findings:
In related studies, compounds with similar structures showed IC50 values indicating moderate to strong inhibitory activity against these enzymes. For example, a related oxadiazole demonstrated an IC50 of 46.42 µM against BChE . Further investigations into our compound's structure could reveal similar inhibitory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
